

Methyl 5-fluoropyrimidine-2-carboxylate CAS number 1227575-47-4

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Compound of Interest

Compound Name: Methyl 5-fluoropyrimidine-2-carboxylate

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A Technical Guide to Methyl 5-fluoropyrimidine-2-carboxylate

CAS Number: 1227575-47-4

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoropyrimidine-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a fluorine atom at the 5-position of the pyrimidine ring, make it a valuable building block for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Methyl 5-fluoropyrimidine-2-carboxylate**, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Chemical and Physical Properties

Methyl 5-fluoropyrimidine-2-carboxylate is a white to off-white solid at room temperature. The incorporation of a fluorine atom can significantly influence the compound's

physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Property	Value	Reference
CAS Number	1227575-47-4	
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[1][2]
Molecular Weight	156.12 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	63-66 °C	
Boiling Point	75-76 °C at 13 hPa	
Density (Predicted)	1.323 g/cm ³	[1]
Solubility	Soluble in common organic solvents such as dichloromethane and methanol.	

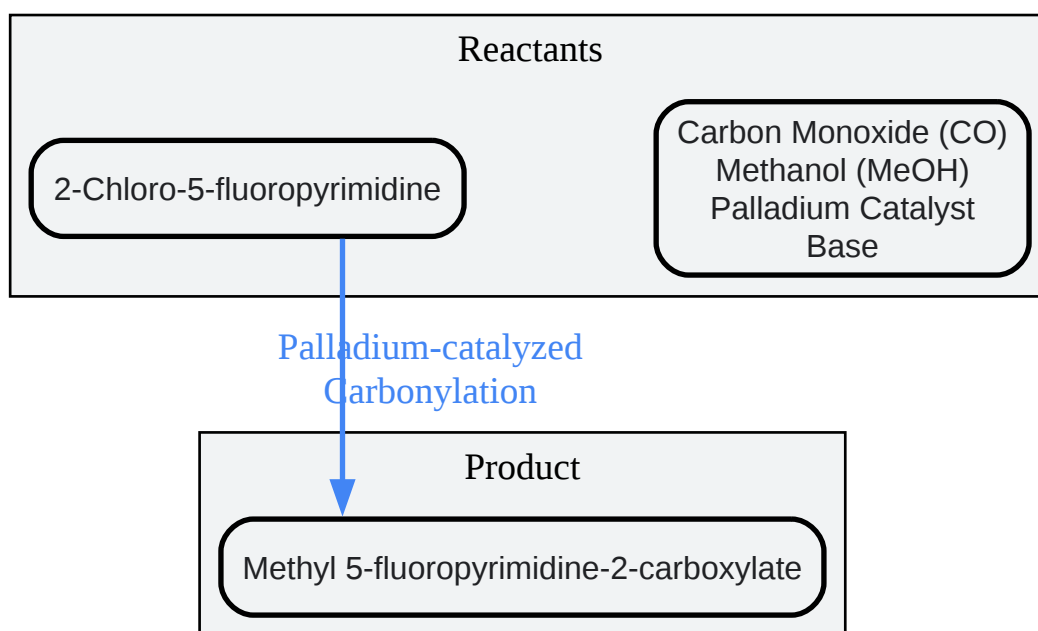
Synthesis of Methyl 5-fluoropyrimidine-2-carboxylate

While a specific, detailed, peer-reviewed synthesis protocol for **Methyl 5-fluoropyrimidine-2-carboxylate** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the preparation of analogous 2-substituted pyrimidine-5-carboxylic esters. A common strategy involves the cyclocondensation of a suitable three-carbon building block with an amidine derivative.

One potential pathway starts from 2-chloro-5-fluoropyrimidine, a commercially available starting material. The chloro-substituent at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.

Experimental Protocol: Hypothetical Synthesis

Reaction Scheme:



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Figure 1. Proposed synthesis of **Methyl 5-fluoropyrimidine-2-carboxylate**.

Materials:

- 2-Chloro-5-fluoropyrimidine[3]
- Methanol (anhydrous)
- Carbon monoxide (gas)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous solvent (e.g., toluene or DMF)

Procedure:

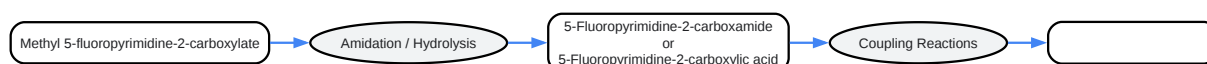
- To a dry, inert-atmosphere reaction vessel, add 2-chloro-5-fluoropyrimidine, the palladium catalyst, and the anhydrous solvent.

- Add the non-nucleophilic base to the reaction mixture.
- Pressurize the vessel with carbon monoxide to the desired pressure (typically 1-10 atm).
- Add anhydrous methanol to the mixture.
- Heat the reaction to a suitable temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide in a fume hood.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Methyl 5-fluoropyrimidine-2-carboxylate**.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability and binding affinity to its biological target.

Methyl 5-fluoropyrimidine-2-carboxylate serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its use as a building block for derivatives of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.^[2] By modifying the 2- and 5-positions of the pyrimidine ring, medicinal chemists can fine-tune the pharmacological properties of these derivatives to improve efficacy and reduce side effects.



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Figure 2. Role as a key intermediate in drug discovery.

Spectral Data

Detailed spectral data, including ^1H NMR, ^{13}C NMR, and mass spectrometry, are typically available from commercial suppliers of **Methyl 5-fluoropyrimidine-2-carboxylate**.^[4] Researchers are advised to consult the certificate of analysis provided by the supplier for specific data.

Safety and Handling

Methyl 5-fluoropyrimidine-2-carboxylate is classified as harmful if swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety precautions should be taken when handling this compound.

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337 + P313: If eye irritation persists: Get medical advice/attention.
- P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

Methyl 5-fluoropyrimidine-2-carboxylate is a valuable and versatile building block for the synthesis of novel fluorinated pyrimidine derivatives. Its strategic importance in the development of potential anticancer agents, particularly as a precursor to modified 5-fluorouracil analogs, underscores its significance for researchers and professionals in the field of drug discovery and development. The synthetic methodologies and applications outlined in this guide are intended to provide a solid foundation for further research and innovation in this promising area of medicinal chemistry.

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